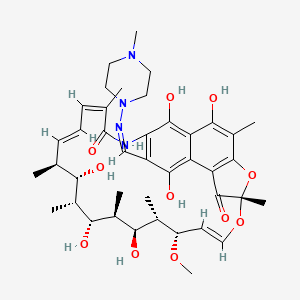
25-Desacetyl Rifampicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Desacetyl Rifampicin is a metabolite of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound retains partial antimicrobial activity and plays a significant role in the pharmacokinetics and pharmacodynamics of rifampicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 25-Desacetyl Rifampicin involves the deacetylation of rifampicin. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation typically involves the use of arylacetamide deacetylase, a liver esterase that catalyzes the removal of the acetyl group from rifampicin .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often employed to monitor the concentration of this compound during the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 25-Desacetyl Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which retains significant antimicrobial activity .
Applications De Recherche Scientifique
25-Desacetyl Rifampicin has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of rifampicin metabolism.
Biology: Investigated for its role in the metabolic pathways of rifampicin.
Medicine: Studied for its antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
Industry: Employed in the quality control of rifampicin production.
Mécanisme D'action
The mechanism of action of 25-Desacetyl Rifampicin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound binds to the β-subunit of the RNA polymerase enzyme, preventing the transcription process .
Comparaison Avec Des Composés Similaires
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another rifamycin derivative with similar antimicrobial activity.
Rifabutin: A related compound used in the treatment of tuberculosis and other bacterial infections.
Uniqueness: this compound is unique due to its partial retention of antimicrobial activity after deacetylation. This characteristic makes it an important metabolite in the study of rifampicin’s pharmacokinetics and pharmacodynamics .
Propriétés
Formule moléculaire |
C41H56N4O11 |
|---|---|
Poids moléculaire |
780.9 g/mol |
Nom IUPAC |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
Clé InChI |
KUJZTIJOBQNKDR-ABEUPPPUSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

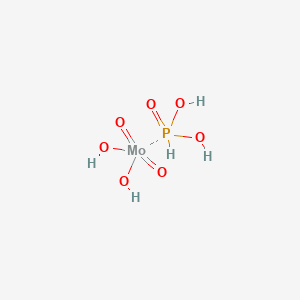
![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)

![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)

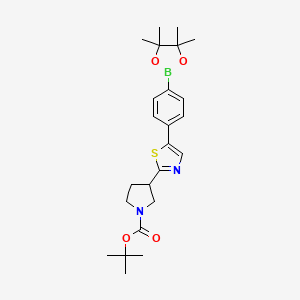
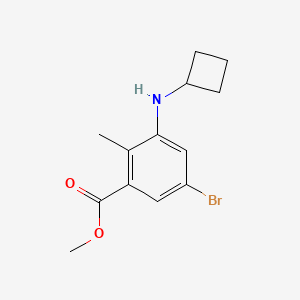
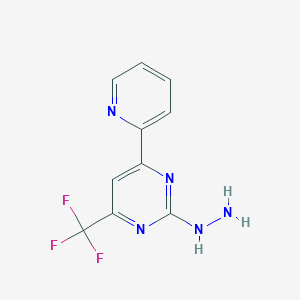

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
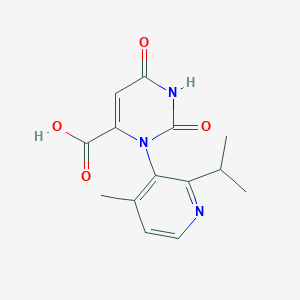
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
